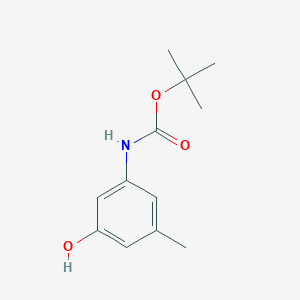
1H-indole-3,6-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3,6-dicarbonitrile is a chemical compound belonging to the indole family, characterized by the presence of two nitrile groups at the 3rd and 6th positions of the indole ring. Indole derivatives are significant in various fields due to their biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6-dicarbonitrile can be synthesized through several methods. One common approach involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles . This method typically requires specific reagents and conditions, such as the use of sodium salts of 3-hydroxy-2-(4-R-phenyl)but-2-enenitriles and the reductive cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reductive cyclization is a key reaction in its synthesis.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitrile groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium salts and phase transfer catalysts are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive cyclization can yield 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles .
Aplicaciones Científicas De Investigación
1H-Indole-3,6-dicarbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-indole-3,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Another indole derivative with significant chemical and biological properties.
2-Amino-1-hydroxy-1H-indole-5,6-dicarbonitriles: A related compound synthesized through similar methods.
Uniqueness: 1H-Indole-3,6-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C10H5N3 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
1H-indole-3,6-dicarbonitrile |
InChI |
InChI=1S/C10H5N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H |
Clave InChI |
FBNJAZHLFGRJFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)NC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)
![[2-[Di(propan-2-yl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551922.png)
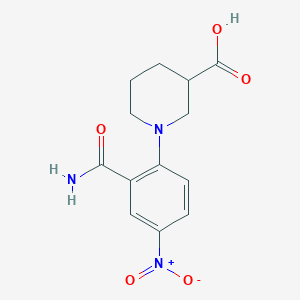
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)
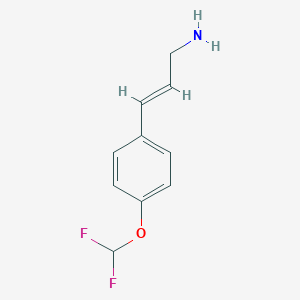
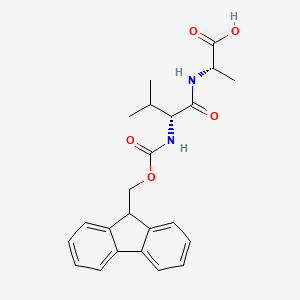
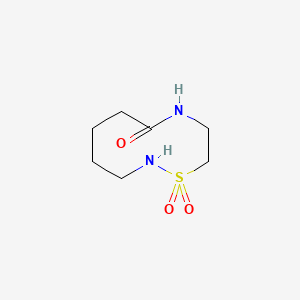
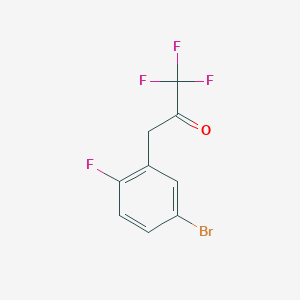
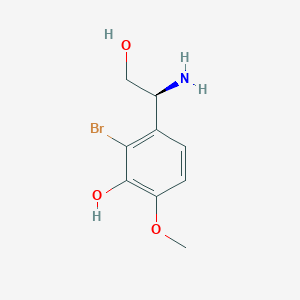
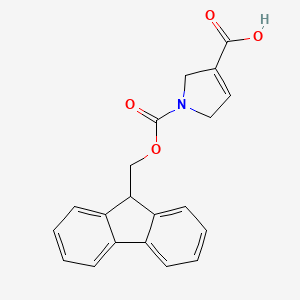
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)

